Ethyl (2-(thiophen-3-yl)ethyl)carbamate

Vue d'ensemble

Description

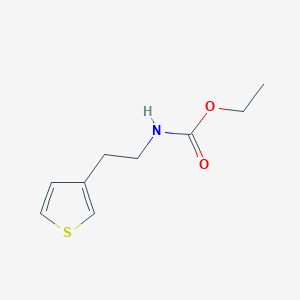

Ethyl (2-(thiophen-3-yl)ethyl)carbamate is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Mécanisme D'action

Target of Action

Ethyl (2-(thiophen-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of thiophene-based analogs . These analogs have been the subject of interest for many scientists due to their potential as biologically active compounds . .

Mode of Action

It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Biochemical Pathways

Thiophene derivatives are known to have a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ethyl (2-(thiophen-3-yl)ethyl)carbamate are not fully understood yet. Thiophene derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They play a vital role in the advancement of organic semiconductors and exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that thiophene derivatives can influence cell function . For instance, some thiophene derivatives have been shown to exhibit anticancer properties, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not yet known. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that ethyl carbamate, a related compound, is a genotoxic, multisite carcinogen in all species tested . The critical endpoint for human health risk assessment was cancer, as determined by a recent drinking water bioassay in mice .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. It is known that ethyl carbamate, a related compound, resulted in dose-dependent increased incidences of various types of tumors in mice .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Thiophene derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Thiophene derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Thiophene derivatives are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(thiophen-3-yl)ethyl)carbamate typically involves the reaction of ethyl carbamate with a thiophene derivative. One common method is the nucleophilic substitution reaction where ethyl carbamate reacts with 2-(bromomethyl)thiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2-(thiophen-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Ethyl (2-(thiophen-3-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl (2-(2-thienyl)ethyl)carbamate: Similar structure but with a different substitution pattern on the thiophene ring.

Ethyl (2-(4-thienyl)ethyl)carbamate: Another isomer with the thiophene ring substituted at a different position.

Ethyl (2-(5-thienyl)ethyl)carbamate: Features substitution at the 5-position of the thiophene ring.

Uniqueness

Ethyl (2-(thiophen-3-yl)ethyl)carbamate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituent on the thiophene ring can affect the compound’s electronic properties and its interactions with biological targets.

Activité Biologique

Ethyl (2-(thiophen-3-yl)ethyl)carbamate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by a thiophene ring, which contributes to its diverse pharmacological properties. Thiophene derivatives are known for their anticancer, anti-inflammatory, and antimicrobial activities, making them valuable candidates for drug development.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Thiophene derivatives typically engage with enzymes and receptors, influencing multiple biochemical pathways. Although specific interactions of this compound are not fully elucidated, it is hypothesized to affect cellular processes through:

- Enzyme inhibition or activation

- Binding interactions with biomolecules

- Modulation of gene expression

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related carbamates demonstrated their ability to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values ranging from low to moderate micromolar concentrations . This suggests that this compound may also possess similar antimicrobial efficacy.

Anticancer Activity

Thiophene derivatives have shown promise in anticancer applications. For instance, studies have reported that certain thiophene-based compounds can induce apoptosis in cancer cell lines through mechanisms such as upregulation of anti-apoptotic proteins and modulation of autophagy pathways . Although specific data on this compound is limited, its structural similarities to other active thiophene compounds suggest potential anticancer activity.

Table 1: Summary of Biological Activities

| Activity Type | Compound Reference | IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Related Carbamates | Low to moderate μM | Effective against MRSA biofilms |

| Anticancer | Thiophene Derivatives | 7 - 20 μM | Induces apoptosis in various cancer cell lines |

| Neuroprotective | Aromatic Carbamates | 3 μM | Protects against etoposide-induced apoptosis |

Propriétés

IUPAC Name |

ethyl N-(2-thiophen-3-ylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-12-9(11)10-5-3-8-4-6-13-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEHFXQVNNFUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.